1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one
Description
1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one is a chlorinated propanone derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a mercapto (-SH) group at the 2-position. This compound is structurally characterized by a reactive α-chloroketone moiety, which facilitates its use as an intermediate in organic synthesis, particularly for constructing heterocyclic frameworks. These analogs are frequently employed in medicinal chemistry for developing anticancer agents, kinase inhibitors, and DNA-binding molecules.
Properties
Molecular Formula |
C9H10ClNOS |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(3-amino-2-sulfanylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNOS/c1-5(12)8(10)6-3-2-4-7(11)9(6)13/h2-4,8,13H,11H2,1H3 |
InChI Key |
OQTJJRNCTMGTQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)N)S)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one typically involves the nucleophilic substitution reaction between a suitably substituted aminothiophenol derivative and a chlorinated propanone compound. The key steps are:
- Introduction of amino and mercapto groups onto the aromatic ring at the 3- and 2-positions respectively.
- Attachment of the chloropropan-2-one moiety via nucleophilic substitution or coupling reactions.
This approach is consistent with the preparation of related positional isomers of chloropropanone derivatives bearing amino and mercapto groups on the phenyl ring.
Specific Synthetic Route for this compound
Although detailed experimental procedures for this exact isomer are scarce, analogous compounds such as 1-(2-Amino-4-mercaptophenyl)-3-chloropropan-2-one and 1-(3-Amino-4-mercaptophenyl)-1-chloropropan-2-one provide insight into plausible synthetic methods:
- Starting Materials: 3-Amino-2-mercaptophenol or its derivatives and 1-chloropropan-2-one.
- Reaction Conditions: Controlled temperature and pH to favor nucleophilic attack of the thiol or amino group on the chloropropan-2-one.
- Catalysts/Solvents: Use of organic solvents such as ethanol or acetonitrile; acid or base catalysts may be employed to optimize reaction rates and yields.
- Purification: Crystallization or chromatographic techniques to isolate the product with high purity (>98%).
Industrial Synthesis Considerations
In industrial settings, synthesis may be scaled up using:
- Large-scale reactors with continuous flow to improve reaction control.
- Optimization of temperature, pressure, and reaction time to maximize yield and purity.
- Use of industrial-grade solvents and catalysts to reduce cost and environmental impact.
Reaction Mechanism and Chemical Behavior
The mechanism of the key step generally involves nucleophilic substitution at the electrophilic carbon of the chloropropan-2-one moiety:
- The mercapto group (-SH) or amino group (-NH2) on the aromatic ring acts as a nucleophile.
- Displacement of the chlorine atom from 1-chloropropan-2-one forms the desired product.
- The presence of both nucleophilic groups allows for potential regioselectivity depending on reaction conditions.
The compound is reactive due to:
- The electrophilic carbonyl group (ketone).
- The nucleophilic mercapto and amino groups.
- The chloro substituent that can undergo further substitution.
These properties allow for subsequent chemical modifications such as oxidation of the mercapto group, reduction of the carbonyl, or substitution of the chlorine atom.
Data Tables Summarizing Preparation Parameters and Outcomes
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting Material | 3-Amino-2-mercaptophenol or analogs | Purity > 98% preferred |
| Reagent | 1-Chloropropan-2-one | Commercially available |
| Solvent | Ethanol, acetonitrile, or similar | Polar aprotic solvents favored |
| Catalyst | Acidic or basic catalysts (e.g., HCl, NaOH) | To promote substitution |
| Temperature | 0–80 °C | Controlled to avoid side reactions |
| Reaction Time | 2–24 hours | Depends on scale and conditions |
| Purification | Crystallization, column chromatography | Achieves purity > 98% |
| Yield | 60–85% | Dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives.
Scientific Research Applications
1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-Chloropropan-2-one Derivatives
Key Observations :
- Substituent Position: The position of amino and sulfur-containing groups (e.g., -SH, -SCH₃) significantly influences reactivity. For instance, mercapto groups at the 2-position (target compound) may enhance nucleophilic reactivity compared to methylthio groups .
- Functional Group Effects : Bromomethyl substituents (as in ) introduce sites for further synthetic modifications, whereas hydrazone-linked derivatives () are tailored for cyclization reactions into bioactive heterocycles.
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one is a compound of significant interest due to its structural features, which include an amino group, a mercapto group, and a chloropropanone moiety. These functional groups enable the compound to interact with various biological targets, making it a valuable candidate for research in biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClN2OS. Its structure is characterized by:
- Amino Group (-NH2) : Facilitates hydrogen bonding and enhances solubility in biological systems.
- Mercapto Group (-SH) : Known for its ability to form disulfide bonds and coordinate with metal ions, influencing enzyme activity.
- Chloropropanone Moiety : Provides reactive sites for nucleophilic attack, potentially leading to covalent modifications of biomolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, disrupting their function. This property is particularly relevant in therapeutic contexts where enzyme inhibition is beneficial for disease management.
- Metal Ion Coordination : The mercapto group allows the compound to form coordination complexes with metal ions, which may inhibit catalytic activities of metalloproteins.
- Protein Interactions : The amino group can participate in hydrogen bonding with proteins, affecting their stability and function.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, including:
- Antioxidant Activity : The mercapto group contributes to the compound's ability to scavenge free radicals.
- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Disruption of enzymatic function | |
| Antioxidant Activity | Scavenging free radicals | |
| Anticancer Activity | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Enzyme Interaction Studies :
- Research indicated that the compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
-
Cytotoxicity Assays :
- In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values ranged from micromolar concentrations, indicating promising anticancer properties.
-
Mechanistic Insights :
- Flow cytometry analyses revealed that treatment with the compound led to increased caspase activity and G1 phase cell cycle arrest in MCF-7 cells, confirming its role as an apoptosis inducer.
Table 2: Summary of Case Study Findings
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-Amino-2-mercaptophenyl)-1-chloropropan-2-one, and how can purity be maximized?
Methodological Answer: Synthesis typically involves coupling a substituted phenyl precursor (e.g., 3-amino-2-mercaptobenzaldehyde) with a chlorinated ketone derivative under controlled conditions. Key steps include:
- Reagent Selection : Use a base (e.g., KOH or NaH) in anhydrous solvents (e.g., THF or DMF) to promote nucleophilic substitution at the chloro-ketone site.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.4–0.6 in ethyl acetate/hexane) .
- Yield Optimization : Adjust reaction time (12–24 hours) and temperature (60–80°C) to balance reactivity and side-product formation.
Q. Which analytical techniques are critical for characterizing this compound’s structural and functional groups?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (δ ~6.5–7.5 ppm for aromatic protons, δ ~2.8–3.5 ppm for CH₂Cl), ¹³C NMR (δ ~190–200 ppm for ketone carbonyl).
- IR Spectroscopy : Peaks at ~2550 cm⁻¹ (S–H stretch, thiol group) and ~1650 cm⁻¹ (C=O stretch).
- Mass Spectrometry : ESI-MS (m/z ~228–230 [M+H]⁺) to confirm molecular weight.
- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do the amino and thiol substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Thiol Group : Acts as a strong nucleophile; prone to oxidation (e.g., disulfide formation under aerobic conditions). Use inert atmospheres (N₂/Ar) during reactions.
- Amino Group : Participates in Schiff base formation or coordination with metals. Kinetic studies (e.g., stopped-flow spectroscopy) can quantify reaction rates with aldehydes or metal ions.
- Competitive Reactivity : Design pH-dependent experiments (pH 7–10) to assess preferential reactivity of –NH₂ vs. –SH groups .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay buffers (e.g., PBS with 1% DMSO).
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioactivity measurements.
- Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from differences in compound stability or impurity profiles .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to cysteine proteases (e.g., caspase-3), leveraging the thiol group’s affinity for catalytic cysteine residues.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS).
- QSAR Studies : Corrogate electronic parameters (e.g., Hammett σ values for substituents) with experimental inhibition data .
Q. What experimental designs mitigate challenges in studying the compound’s stability under physiological conditions?
Methodological Answer:
Q. How can the compound’s stereoelectronic properties be exploited in material science applications?
Methodological Answer:
- Coordination Chemistry : Synthesize transition metal complexes (e.g., with Cu²⁺ or Fe³⁺) for catalytic applications. Characterize via X-ray crystallography (monoclinic P2₁/c space group common for similar structures) .
- Nonlinear Optics (NLO) : Measure hyperpolarizability (β) using EFISH or HRS techniques; the chloro and thiol groups may enhance dipole moments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
